molecular formula C₁₄₂H₂₂₄N₄₀O₃₉S B612574 PACAP (1-27), human, ovine, rat CAS No. 127317-03-7

PACAP (1-27), human, ovine, rat

Cat. No.: B612574
CAS No.: 127317-03-7
M. Wt: 3147.66
InChI Key:
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Description

PACAP (1-27), human, ovine, rat, also known as the N-terminal fragment of PACAP-38, is a novel neuropeptide originally isolated from bovine hypothalamus, but is also found in humans and rats . It shows considerable homology with Vasoactive Intestinal Polypeptide (VIP) and can stimulate adenylate cyclase much more potently than VIP .


Molecular Structure Analysis

The molecular formula of this compound is C142H224N40O39S . The sequence of PACAP (1-27) is HIS-SER-ASP-GLY-ILE-PHE-THR-ASP-SER-TYR-SER-ARG-TYR-ARG-LYS-GLN-MET-ALA-VAL-LYS-LYS-TYR-LEU-ALA-ALA-VAL-LEU-NH2 .


Chemical Reactions Analysis

This compound can stimulate adenylate cyclase much more potently than VIP . The PACAP (1-27)-induced increase in pancreatic venous blood flow was blocked by PACAP (6-27) but not by atropine .


Physical And Chemical Properties Analysis

This compound is soluble in water . It is stored in a lyophilized form and should be stored at -20°C . The molecular weight of this compound is 3147.62 .

Scientific Research Applications

Renoprotective Effects and Potential Therapeutic Applications

Pituitary adenylate cyclase-activating polypeptide (PACAP) has shown significant renoprotective effects in models of myeloma kidney. PACAP inhibited the production of proinflammatory cytokines stimulated by immunoglobulin light chains in human renal proximal tubule epithelial cells and kidneys of rats infused with myeloma light chains. Additionally, it suppressed the proliferation of human kappa and lambda light chain-secreting multiple myeloma-derived cells. A case study involving an 81-year-old male patient with active multiple myeloma and myeloma kidney infused with synthetic human PACAP38 indicated PACAP's safety and potential as a novel therapeutic agent for the treatment of multiple myeloma and myeloma kidney (Li et al., 2007).

Neuroprotective Effects and Alzheimer's Disease

PACAP is intrinsically expressed in mammals and is considered a potent neurotrophic and neuroprotective peptide. A study aimed to quantify PACAP in Alzheimer's disease (AD) and non-AD brains and evaluate its protective effects against beta-amyloid toxicity. The findings revealed a reduction of PACAP expression in human AD cortex linked to beta-amyloid plaque burden and Braak Stage. Treatment with PACAP effectively protected neurons against beta-amyloid toxicity, suggesting that PACAP may be a potentially effective therapeutic approach for AD (Han et al., 2014).

Hemostatic Effects and Platelet Function

The pituitary adenylate cyclase-activating polypeptide (PACAP) modulates platelet function. Studies in patients with elevated PACAP concentrations in plasma and increased basal cAMP levels in platelets showed reduced platelet aggregation. This indicates PACAP's role as a physiological inhibitor of platelet activation and suggests its therapeutic potential to manage arterial thrombosis or bleeding by administration of PACAP mimetics or inhibitors (Freson et al., 2004).

Role in Stress Responses and PTSD

PACAP broadly regulates the cellular stress response. A sex-specific association of PACAP blood levels with fear physiology, PTSD diagnosis, and symptoms, particularly in females, has been observed. A single SNP in a putative estrogen response element within the PAC1 gene predicts PTSD diagnosis and symptoms in females only. These findings suggest that perturbations in the PACAP–PAC1 pathway are involved in abnormal stress responses underlying PTSD (Ressler et al., 2011).

Biochemical Analysis

Biochemical Properties

PACAP (1-27), human, ovine, rat, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a potent PACAP receptor agonist, with IC50s of 3 nM, 2 nM, and 5 nM for PACAP type I receptor, PACAP type II receptor VIP1, and PACAP type II receptor VIP2 respectively .

Cellular Effects

This compound, has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it exhibits activities as a neurotransmitter, neuromodulator, neurotrophic factor, as well as an immunomodulator, in immune cells through its effect on MAPK signaling and modulation of activation of NFκB .

Molecular Mechanism

The molecular mechanism of this compound, involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, for instance, it dramatically prevents injury of cultured renal proximal tubule cells caused by myeloma light chains through suppression of proinflammatory cytokines production, by inhibiting p38 MAPK and translocation of NFκB via both PAC1 and VPAC1 receptors .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound, change. It has been observed that it has potent, efficacious, and sustained stimulatory effects on sympathetic neuronal NPY and catecholamine production .

Properties

IUPAC Name

4-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C142H224N40O39S/c1-16-75(10)113(179-108(191)66-156-120(201)102(63-109(192)193)173-135(216)104(67-183)176-119(200)88(146)62-84-65-153-70-157-84)139(220)174-101(58-80-28-18-17-19-29-80)133(214)182-114(79(14)186)140(221)175-103(64-110(194)195)132(213)178-106(69-185)136(217)172-100(61-83-39-45-87(189)46-40-83)131(212)177-105(68-184)134(215)164-93(34-27-54-155-142(151)152)126(207)170-98(59-81-35-41-85(187)42-36-81)129(210)163-92(33-26-53-154-141(149)150)124(205)161-89(30-20-23-50-143)122(203)165-94(47-48-107(147)190)127(208)166-95(49-55-222-15)121(202)159-78(13)118(199)180-111(73(6)7)137(218)167-91(32-22-25-52-145)123(204)162-90(31-21-24-51-144)125(206)171-99(60-82-37-43-86(188)44-38-82)130(211)169-97(57-72(4)5)128(209)160-76(11)116(197)158-77(12)117(198)181-112(74(8)9)138(219)168-96(115(148)196)56-71(2)3/h17-19,28-29,35-46,65,70-79,88-106,111-114,183-189H,16,20-27,30-34,47-64,66-69,143-146H2,1-15H3,(H2,147,190)(H2,148,196)(H,153,157)(H,156,201)(H,158,197)(H,159,202)(H,160,209)(H,161,205)(H,162,204)(H,163,210)(H,164,215)(H,165,203)(H,166,208)(H,167,218)(H,168,219)(H,169,211)(H,170,207)(H,171,206)(H,172,217)(H,173,216)(H,174,220)(H,175,221)(H,176,200)(H,177,212)(H,178,213)(H,179,191)(H,180,199)(H,181,198)(H,182,214)(H,192,193)(H,194,195)(H4,149,150,154)(H4,151,152,155)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGBUJXSKLDAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CNC=N5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C142H224N40O39S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657520
Record name Histidylseryl-alpha-aspartylglycylisoleucylphenylalanylthreonyl-alpha-aspartylseryltyrosylserylarginyltyrosylarginyllysylglutaminylmethionylalanylvalyllysyllysyltyrosylleucylalanylalanylvalylleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3147.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127317-03-7
Record name Histidylseryl-alpha-aspartylglycylisoleucylphenylalanylthreonyl-alpha-aspartylseryltyrosylserylarginyltyrosylarginyllysylglutaminylmethionylalanylvalyllysyllysyltyrosylleucylalanylalanylvalylleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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